molecular formula C16H23BFNO3 B13725350 2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13725350
M. Wt: 307.2 g/mol
InChI Key: ZGTSYPSVPXKFOY-UHFFFAOYSA-N
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Description

2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a dioxaborolane ring attached to a benzamide core. The combination of these functional groups imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The reaction of 2-fluorobenzoyl chloride with isopropylamine forms 2-fluoro-N-isopropylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substituted Benzamides: Formed through nucleophilic substitution.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-boron bonds.

    Material Science: Utilized in the preparation of conjugated polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in Suzuki-Miyaura coupling reactions, where it forms a transient complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The fluorine atom’s electronegativity also influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a fluorine atom, used in similar coupling reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound used for borylation of arenes.

Uniqueness

2-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations.

Properties

Molecular Formula

C16H23BFNO3

Molecular Weight

307.2 g/mol

IUPAC Name

2-fluoro-N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)11-8-7-9-12(13(11)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20)

InChI Key

ZGTSYPSVPXKFOY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC(C)C)F

Origin of Product

United States

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